6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole
CAS No.: 2098091-32-6
Cat. No.: VC3144846
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole - 2098091-32-6](/images/structure/VC3144846.png)
Specification
CAS No. | 2098091-32-6 |
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Molecular Formula | C11H11N3 |
Molecular Weight | 185.22 g/mol |
IUPAC Name | 6-cyclopropyl-1-prop-2-ynylimidazo[1,2-b]pyrazole |
Standard InChI | InChI=1S/C11H11N3/c1-2-5-13-6-7-14-11(13)8-10(12-14)9-3-4-9/h1,6-9H,3-5H2 |
Standard InChI Key | GCVHRIJTCCCSGL-UHFFFAOYSA-N |
SMILES | C#CCN1C=CN2C1=CC(=N2)C3CC3 |
Canonical SMILES | C#CCN1C=CN2C1=CC(=N2)C3CC3 |
Introduction
Structural Characteristics and Classification
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole belongs to the imidazopyrazole class of heterocyclic compounds. The core structure consists of a fused ring system comprising imidazole and pyrazole rings, specifically arranged in an imidazo[1,2-b]pyrazole configuration . This bicyclic heterocycle serves as the foundation for various derivatives with diverse biological activities.
The structure features two key substituents that distinguish it from the parent scaffold: a cyclopropyl group at position 6 and a prop-2-yn-1-yl (propargyl) group at position 1. The cyclopropyl group consists of a three-membered ring of carbon atoms, while the prop-2-yn-1-yl group is characterized by a terminal alkyne functionality. These substituents significantly influence the compound's physical, chemical, and potentially biological properties.
The unsubstituted 1H-imidazo[1,2-b]pyrazole core structure is characterized by a fused five-membered heterocyclic system with three nitrogen atoms strategically positioned within the bicyclic framework . This arrangement confers specific electronic properties and reactivity patterns that make this scaffold valuable in medicinal chemistry. The nitrogen atoms contribute to hydrogen bonding capabilities, potentially enabling interactions with biological targets.
Chemical Structure Comparison
The target compound shares structural similarities with several related derivatives documented in the literature. A closely related compound is 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, which lacks the prop-2-yn-1-yl substitution at position 1. Another relevant analog is 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, which bears an additional nitrile group at position 7 .
Physical and Chemical Properties
Molecular Characteristics
Based on the structural information and data from related compounds, 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole possesses the following molecular characteristics:
Property | Value | Notes |
---|---|---|
Molecular Formula | C11H11N3 | Derived from structure |
Molecular Weight | ~185.23 g/mol | Calculated based on atomic weights |
Hydrogen Bond Acceptors | 3 | Three nitrogen atoms in structure |
Hydrogen Bond Donors | 0 | No N-H or O-H groups |
Rotatable Bonds | 2 | Connections to functional groups |
Predicted LogP | ~1.5-2.0 | Estimated based on similar structures |
These properties suggest that the compound likely exhibits moderate lipophilicity and potential membrane permeability, characteristics that are crucial for biological activity and drug-like properties.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves multi-step procedures utilizing various precursors and reaction conditions. Several approaches have been documented in the literature for preparing compounds with this scaffold.
One established method for synthesizing the imidazo[1,2-b]pyrazole core structure involves a sequential one-pot approach starting with hydrazine monohydrate and (ethoxymethylene)malonic acid derivatives . This reaction proceeds via microwave irradiation, followed by the addition of aldehydes, trifluoroacetic acid (TFA), and isocyanides, ultimately yielding the desired heterocyclic system .
Selective Functionalization
For introducing specific substituents at desired positions, selective functionalization methods have been developed. These include Br/Mg-exchange reactions and regioselective magnesiations and zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by reactions with appropriate electrophiles . Such approaches allow for precise control over the substitution pattern.
Proposed Synthesis Route for Target Compound
The synthesis of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole likely involves:
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Formation of the basic imidazo[1,2-b]pyrazole scaffold
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Introduction of the cyclopropyl group at position 6
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N-alkylation with propargyl bromide to introduce the prop-2-yn-1-yl group at position 1
This stepwise approach ensures regioselectivity and control over the substitution pattern. The N-alkylation typically occurs under basic conditions, such as in the presence of potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide.
Biological Activity and Applications
Structure-Activity Relationships
Comparative studies between imidazo[1,2-b]pyrazole derivatives and traditional indole-based compounds have revealed interesting findings. Research indicates that substituting an indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This property is particularly valuable for drug development, as enhanced aqueous solubility can improve bioavailability.
The specific combination of a cyclopropyl group at position 6 and a prop-2-yn-1-yl group at position 1 creates a unique electronic and steric environment that may confer distinct binding properties with biological targets. The cyclopropyl group, with its rigid three-dimensional structure, can enhance interactions with hydrophobic pockets in receptor binding sites.
Comparative Analysis with Related Compounds
Structural Variations and Their Impact
To understand the potential properties and activities of 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole, it is instructive to compare it with structurally related compounds:
Compound | Key Structural Differences | Potential Impact on Properties |
---|---|---|
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole | Lacks prop-2-yn-1-yl at N1 | Lower lipophilicity, different H-bonding pattern |
6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole | Pyridyl at C7, no N1 substitution | Enhanced water solubility, different electronic properties |
6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile | Additional nitrile at C7 | Stronger electron-withdrawing effect, potential for additional interactions |
The nitrile-containing analog (6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile) has a molecular weight of 210.23 g/mol and demonstrates moderate lipophilicity with an XLogP3 value of 0.6 . This suggests that our target compound, lacking the nitrile group, would likely have a slightly lower molecular weight and potentially different lipophilicity profile.
Isosteric Relationships
The imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of indole . This isosteric relationship is significant in medicinal chemistry, as it allows for the exploration of alternative structural frameworks that maintain similar biological activity while potentially improving pharmacokinetic properties.
Research has demonstrated that when the indole ring in the drug pruvanserin was replaced with a 1H-imidazo[1,2-b]pyrazole scaffold, the resulting compound exhibited significantly improved solubility in aqueous media . This finding suggests that 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole might offer similar advantages when compared to analogous indole-based structures.
Research Applications and Future Directions
Future Research Opportunities
Several promising research directions for 6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole include:
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Comprehensive biological screening to identify specific targets and activities
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Structure-activity relationship studies through systematic modification of substituents
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Investigation of its potential as a building block for more complex molecules
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Comparative studies with indole-based analogs to explore isosteric replacements
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Development of improved synthetic routes with higher yields and selectivity
These research avenues could significantly expand our understanding of this compound and its potential applications in medicinal chemistry and chemical biology.
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